molecular formula C9H10N2O2 B12880764 1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one CAS No. 61880-99-7

1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one

Cat. No.: B12880764
CAS No.: 61880-99-7
M. Wt: 178.19 g/mol
InChI Key: CJYPQMROJZCEGJ-UHFFFAOYSA-N
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Description

1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone is an organic compound that belongs to the class of pyrazoles fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole ring to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)ethanone: A simpler compound with similar furan ring structure but without the pyrazole ring.

    4,5-Dihydro-1H-pyrazole-3-yl)ethanone: Lacks the furan ring but contains the pyrazole and ethanone groups.

Uniqueness

1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone is unique due to the combination of the furan and pyrazole rings, which imparts specific chemical and biological properties

Properties

CAS No.

61880-99-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-[4-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethanone

InChI

InChI=1S/C9H10N2O2/c1-6(12)9-7(5-10-11-9)8-3-2-4-13-8/h2-4,7,10H,5H2,1H3

InChI Key

CJYPQMROJZCEGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNCC1C2=CC=CO2

Origin of Product

United States

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